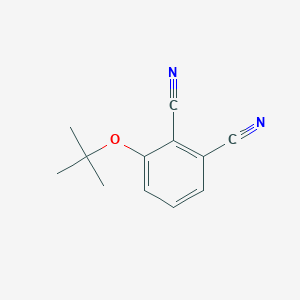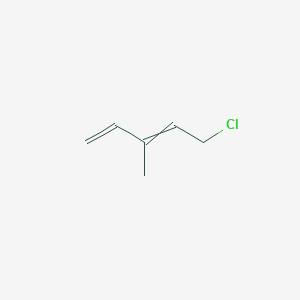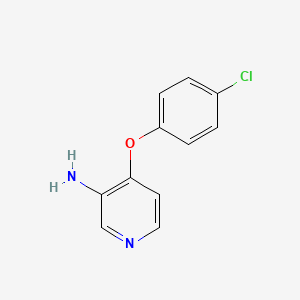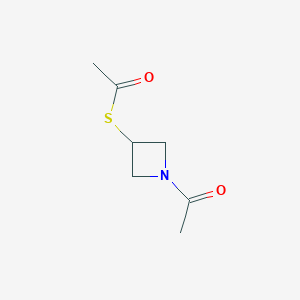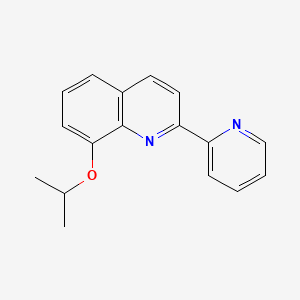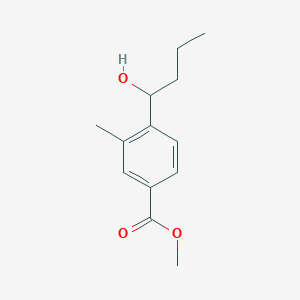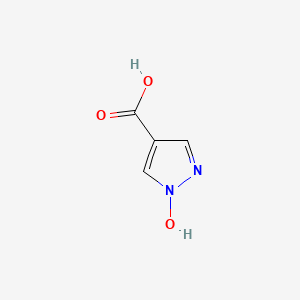
1-hydroxy-1H-Pyrazole-4-carboxylicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-hydroxy-1H-Pyrazole-4-carboxylicacid is a heterocyclic compound that belongs to the pyrazole family. It is characterized by a five-membered ring structure containing two adjacent nitrogen atoms and a hydroxyl group at the first position and a carboxylic acid group at the fourth position. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-hydroxy-1H-Pyrazole-4-carboxylicacid can be synthesized through several methods. One common approach involves heating an alkali metal or alkaline earth metal salt of 1-hydroxypyrazole . Another method includes the reaction of 1-hydroxypyrazole with an alkali metal or alkaline earth metal . These reactions typically require controlled heating and specific reaction conditions to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of 1-hydroxypyrazole-4-carboxylic acid often involves large-scale synthesis using the aforementioned methods. The process is optimized to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions: 1-hydroxy-1H-Pyrazole-4-carboxylicacid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the hydroxyl and carboxylic acid functional groups, which are reactive under different conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize 1-hydroxypyrazole-4-carboxylic acid under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound, often targeting the carboxylic acid group.
Substitution: Substitution reactions can occur at the nitrogen atoms or the hydroxyl group, using reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole-4-carboxylic acid derivatives, while reduction can produce hydroxypyrazole derivatives with altered functional groups.
Aplicaciones Científicas De Investigación
1-hydroxy-1H-Pyrazole-4-carboxylicacid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-hydroxypyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in its antimicrobial activity, the compound may inhibit key enzymes or disrupt cellular processes essential for microbial survival . The exact pathways and targets can vary depending on the specific application and the organism or system being studied.
Comparación Con Compuestos Similares
1-hydroxy-1H-Pyrazole-4-carboxylicacid can be compared with other similar compounds, such as:
Pyrazole-4-carboxylic acid: Lacks the hydroxyl group at the first position, which can affect its reactivity and applications.
3(5)-Methyl-1H-pyrazole-4-carboxylic acid: Contains a methyl group, which can influence its chemical properties and biological activities.
3,5-Dimethyl-1H-pyrazole-4-carboxylic acid:
The uniqueness of 1-hydroxypyrazole-4-carboxylic acid lies in its specific functional groups, which confer distinct reactivity and versatility in various applications.
Propiedades
Fórmula molecular |
C4H4N2O3 |
|---|---|
Peso molecular |
128.09 g/mol |
Nombre IUPAC |
1-hydroxypyrazole-4-carboxylic acid |
InChI |
InChI=1S/C4H4N2O3/c7-4(8)3-1-5-6(9)2-3/h1-2,9H,(H,7,8) |
Clave InChI |
PBIVJIWDWPXVDM-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NN1O)C(=O)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Ethyl-[(4-bromopyridin-2-yl)carbamothioyl]carbamate](/img/structure/B8608267.png)
![N-[2-(4,4-Dimethyl-3,4-dihydroquinolin-1(2H)-yl)phenyl]thiourea](/img/structure/B8608281.png)
![{2-[(2S)-2-Pyrrolidinyl]ethyl}amine](/img/structure/B8608282.png)
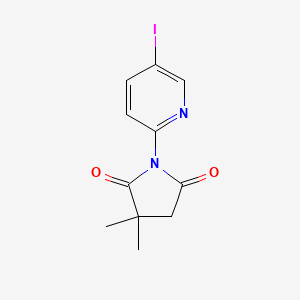
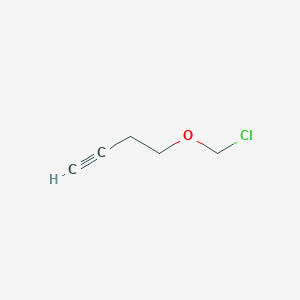
![4-[(3-Methylbut-2-en-1-yl)oxy]butan-1-ol](/img/structure/B8608310.png)

